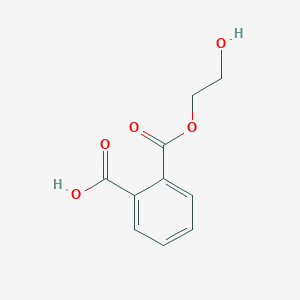

2-((2-Hydroxyethoxy)carbonyl)benzoic acid

Übersicht

Beschreibung

TRAP-6-Amid (Trifluoressigsäuresalz) ist ein synthetisches Peptid, das als Agonist des Protease-aktivierten Rezeptors 1 (PAR1) wirkt. Diese Verbindung ist bekannt für ihre Fähigkeit, die Thrombozytenaggregation zu induzieren, was sie zu einem wertvollen Werkzeug für verschiedene wissenschaftliche Forschungsanwendungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

TRAP-6-Amid (Trifluoressigsäuresalz) wird durch Festphasenpeptidsynthese (SPPS) synthetisiert. Der Prozess beinhaltet die sequentielle Zugabe von geschützten Aminosäuren zu einer an Harz gebundenen Peptidkette. Das Peptid wird dann vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten. Die Trifluoressigsäuresalzform wird durch Behandlung des Peptids mit Trifluoressigsäure erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von TRAP-6-Amid (Trifluoressigsäuresalz) folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, die eine effiziente und hochdurchsatzfähige Produktion des Peptids ermöglichen. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden eingesetzt, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TRAP-6 amide (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid .

Industrial Production Methods

Industrial production of TRAP-6 amide (trifluoroacetate salt) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the peptide. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TRAP-6-Amid (Trifluoressigsäuresalz) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es nimmt aufgrund seiner Peptidnatur typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Die Synthese von TRAP-6-Amid (Trifluoressigsäuresalz) beinhaltet die Verwendung von geschützten Aminosäuren, Kupplungsreagenzien (wie N,N'-Diisopropylcarbodiimid) und Entschützungsmitteln (wie Trifluoressigsäure). Die Reaktionen werden typischerweise in wasserfreien Lösungsmitteln unter inerter Atmosphäre durchgeführt .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Synthese von TRAP-6-Amid (Trifluoressigsäuresalz) gebildet wird, ist das Peptid selbst. Die Trifluoressigsäuresalzform wird als Ergebnis des Entschützungsschritts unter Verwendung von Trifluoressigsäure erhalten .

Wissenschaftliche Forschungsanwendungen

TRAP-6-Amid (Trifluoressigsäuresalz) hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Modellpeptid für die Untersuchung der Peptidsynthese und Peptid-Protein-Wechselwirkungen verwendet

Biologie: Wird in Studien zur Thrombozytenaggregation und Signaltransduktionswegen eingesetzt, die den Protease-aktivierten Rezeptor 1 beinhalten

Medizin: Wird wegen seiner potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit Thrombozytenaggregation und Gerinnung untersucht

Industrie: Wird bei der Entwicklung von Diagnostika und als Referenzstandard in Qualitätskontrollprozessen eingesetzt

Wirkmechanismus

TRAP-6-Amid (Trifluoressigsäuresalz) übt seine Wirkung aus, indem es an den Protease-aktivierten Rezeptor 1 (PAR1) auf der Oberfläche von Thrombozyten bindet und diesen aktiviert. Diese Aktivierung löst eine Kaskade intrazellulärer Signale aus, die zur Thrombozytenaggregation führt. Zu den molekularen Zielstrukturen, die an diesem Signalweg beteiligt sind, gehören G-Protein-gekoppelte Rezeptoren, Phospholipase C und Proteinkinase C .

Wissenschaftliche Forschungsanwendungen

TRAP-6 amide (trifluoroacetate salt) has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and peptide-protein interactions

Biology: Employed in studies of platelet aggregation and signal transduction pathways involving protease-activated receptor 1

Medicine: Investigated for its potential therapeutic applications in disorders related to platelet aggregation and coagulation

Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes

Wirkmechanismus

TRAP-6 amide (trifluoroacetate salt) exerts its effects by binding to and activating the protease-activated receptor 1 (PAR1) on the surface of platelets. This activation triggers a cascade of intracellular signaling events, leading to platelet aggregation. The molecular targets involved in this pathway include G-protein-coupled receptors, phospholipase C, and protein kinase C .

Vergleich Mit ähnlichen Verbindungen

TRAP-6-Amid (Trifluoressigsäuresalz) ist einzigartig in seiner hohen Potenz und Spezifität für den Protease-aktivierten Rezeptor 1. Ähnliche Verbindungen umfassen andere Thrombinrezeptoragonistenpeptide, wie SFLLRN und TFLLR. TRAP-6-Amid (Trifluoressigsäuresalz) wird oft bevorzugt, da es eine höhere Wirksamkeit bei der Induktion der Thrombozytenaggregation aufweist .

Eigenschaften

IUPAC Name |

2-(2-hydroxyethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTINFTOOVNKGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938866 | |

| Record name | 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17689-42-8 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17689-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Hydroxyethoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)